molecular formula C23H19ClF3NO6S B2508531 propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 425402-79-5

propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2508531
CAS No.: 425402-79-5
M. Wt: 529.91
InChI Key: HZZFRVCNZJGCBV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: The naphthalene ring is functionalized with a hydroxyl group and a sulfonamide group.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent.

    Esterification: The final step involves the esterification of the intermediate compound with propan-2-ol to form the desired ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Propan-2-yl 2-[4-(4-chlorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate can be compared with other similar compounds, such as:

    Propan-2-yl 4-chlorobenzoate: This compound shares the propan-2-yl ester group but lacks the naphthalene and trifluoromethyl groups.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups but different core structures.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO6S/c1-12(2)34-22(31)19(21(30)23(25,26)27)17-11-18(15-5-3-4-6-16(15)20(17)29)28-35(32,33)14-9-7-13(24)8-10-14/h3-12,19,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFRVCNZJGCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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